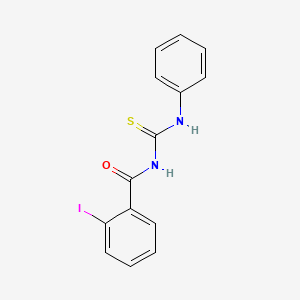

2-iodo-N-(phenylcarbamothioyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-(phenylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOSQXAERXVKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Iodo N Phenylcarbamothioyl Benzamide

Vibrational Spectroscopic Analysis (FT-IR) for Functional Group Characterization

Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-iodo-N-(phenylcarbamothioyl)benzamide, the FT-IR spectrum provides definitive evidence for its key structural motifs: the amide, thiourea (B124793), and substituted aromatic rings.

The analysis of related N-benzoylthiourea derivatives provides a clear framework for interpreting the spectrum of the title compound. The key vibrational bands are expected in distinct regions. Two separate N-H stretching vibrations are anticipated due to the presence of the benzoyl amide (R-CO-NH -) and the thiourea (-CS-NH -) moieties. Typically, the amide N-H stretch appears at a higher frequency than the thioamide N-H.

Significant absorption bands characteristic of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, a closely related halogenated analogue, show vibrations for N-H at 3168 cm⁻¹ and the amide C=O stretch at 1686 cm⁻¹. For various N-benzoylthiourea derivatives, the C=O stretching vibration is consistently observed in the range of 1638–1686 cm⁻¹, while the C=S stretching band is typically found between 696-1254 cm⁻¹.

Based on these data from analogous compounds, a detailed assignment of the expected vibrational frequencies for this compound can be compiled.

Interactive Data Table: Expected FT-IR Vibrational Frequencies Users can sort the table by clicking on the headers.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comment |

|---|---|---|---|

| Amide N-H | Stretching (ν) | ~3150 - 3300 | Expected as a sharp to medium band. |

| Thiourea N-H | Stretching (ν) | ~3100 - 3200 | Often broader than the amide N-H band. |

| Aromatic C-H | Stretching (ν) | ~3000 - 3100 | Characteristic of sp² C-H bonds. |

| Amide C=O | Stretching (ν) | ~1660 - 1690 | Strong, sharp absorption; a key diagnostic peak. |

| Aromatic C=C | Stretching (ν) | ~1450 - 1600 | Multiple bands are expected. |

| Amide N-H | Bending (δ) | ~1530 - 1570 | Often coupled with C-N stretching (Amide II band). |

| Thiourea C=S | Stretching (ν) | ~700 - 800 and ~1200-1300 | Can be complex and coupled with other vibrations. |

| Aromatic C-H (ortho-subst.) | Out-of-plane Bending (γ) | ~740 - 770 | Characteristic of the 1,2-disubstituted iodobenzoyl ring. |

| Aromatic C-H (mono-subst.) | Out-of-plane Bending (γ) | ~690 - 710 and ~730-770 | Characteristic of the monosubstituted phenyl ring. |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Connectivity and Proton Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two N-H protons, the aromatic protons of the two different phenyl rings, and no aliphatic protons. The N-H protons are expected to appear as broad singlets at the downfield end of the spectrum (typically δ > 9.0 ppm), with their exact chemical shifts being sensitive to solvent and concentration. The aromatic protons on the 2-iodobenzoyl and the N-phenyl rings will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

The ¹³C NMR spectrum will provide complementary information. Two key downfield signals are expected for the carbonyl (C=O) and thiocarbonyl (C=S) carbons. The C=S carbon of the thiourea group is characteristically found at a very low field, often in the range of δ 177-182 ppm. The amide carbonyl carbon appears further upfield, typically around δ 165-170 ppm. The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon atom bonded to the iodine (C-I) showing a characteristic upfield shift compared to unsubstituted benzene (B151609) due to the heavy atom effect.

Data from the closely related N-(2,4-dichloro)benzoyl-N'-phenylthiourea shows two N-H protons at δ 12.29 and δ 9.46 ppm, a C=S carbon at δ 177.7 ppm, and a C=O carbon at δ 165.3 ppm. These values serve as an excellent reference for the expected chemical shifts in the title compound.

Interactive Data Table: Expected ¹H NMR Chemical Shifts Users can sort the table by clicking on the headers.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Comment |

|---|---|---|---|

| -CO-NH-CS- | ~12.0 - 12.5 | Singlet (broad) | Highly deshielded due to hydrogen bonding and resonance. |

| -CS-NH-Ph | ~9.0 - 10.0 | Singlet (broad) | Deshielded by adjacent thiocarbonyl and phenyl groups. |

| Aromatic H (2-iodobenzoyl) | ~7.2 - 8.0 | Multiplet | Complex pattern due to ortho, meta, and para couplings. |

| Aromatic H (N-phenyl) | ~7.3 - 7.8 | Multiplet | Signals for ortho, meta, and para protons. |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts Users can sort the table by clicking on the headers.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comment |

|---|---|---|

| C=S (Thiourea) | ~177 - 182 | Most deshielded carbon. |

| C=O (Amide) | ~165 - 170 | Characteristic carbonyl resonance. |

| Aromatic C (Quaternary) | ~130 - 140 | Includes C-ipso carbons of both rings. |

| Aromatic C-H | ~124 - 132 | Protonated aromatic carbons. |

| C-I (2-iodobenzoyl) | ~90 - 95 | Shielded due to the heavy atom effect of iodine. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₄H₁₁IN₂OS), the molecular weight is 398.22 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z ≈ 398. The presence of the iodine atom (¹²⁷I is 100% abundant) will give this peak a distinct isotopic signature.

The fragmentation of N-acylthioureas is complex but predictable. Common fragmentation pathways include:

α-cleavage adjacent to the carbonyl and thiocarbonyl groups.

Cleavage of the amide C-N bond, potentially leading to a [2-iodobenzoyl]⁺ cation (m/z = 231) or a [phenylcarbamothioyl]⁺ fragment.

Cleavage of the thiourea C-N bonds.

Loss of neutral molecules such as phenyl isothiocyanate (PhNCS, MW=135) or 2-iodobenzamide (B1293540) (MW=247).

The 2-iodobenzoyl cation (m/z = 231) can further fragment by losing CO to form the 2-iodophenyl cation (m/z = 203), which can then lose an iodine radical to give the phenyl cation (m/z = 77).

Analysis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea shows a molecular ion peak cluster consistent with the presence of two chlorine atoms, confirming the stability of the molecular ion under ionization. A similar stable molecular ion is expected for the 2-iodo analogue.

Table: Expected Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 398 | [M]⁺ (Molecular Ion) | [C₁₄H₁₁IN₂OS]⁺ |

| 231 | [2-iodobenzoyl]⁺ | [C₇H₄IO]⁺ |

| 203 | [2-iodophenyl]⁺ | [C₆H₄I]⁺ |

| 135 | [phenyl isothiocyanate]⁺ | [C₇H₅NS]⁺ |

| 105 | [benzoyl]⁺ (from rearrangement/loss of I) | [C₇H₅O]⁺ |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not publicly available, extensive studies on analogous N-benzoylthiourea derivatives allow for a detailed prediction of its key structural features.

A critical feature of N-acylthiourea derivatives is the formation of a stable, six-membered pseudo-ring via an intramolecular hydrogen bond between the amide N-H proton and the carbonyl oxygen atom (N-H···O=C). This interaction, designated as an S(6) graph-set motif, imparts significant planarity to the central C-CO-NH-CS- backbone.

Studies on compounds like N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide reveal that this central (carbamothioyl)amide fragment is nearly planar. The conformation is typically characterized by a trans arrangement of the carbonyl group and the N-H of the aniline (B41778) moiety with respect to the C-N amide bond, and a cis arrangement of the carbonyl group and the thiourea sulfur atom with respect to the C(O)-N bond. This cis conformation is stabilized by the aforementioned intramolecular S(6) hydrogen bond.

The two aromatic rings, the 2-iodobenzoyl and the N-phenyl group, are expected to be twisted out of the plane of this central fragment. The degree of twisting is described by torsional angles. For instance, in N-benzoyl-N′-(2-{2-[2-(N-benzoylthioureido)phenoxy]ethoxy}phenyl)thiourea, the C14—N1—C13—N2 torsion angle is a mere 2.9(4)°, highlighting the planarity of the core unit. The dihedral angles between the central fragment and the terminal phenyl rings in similar structures are often in the range of 15-30°. For the title compound, steric hindrance from the bulky iodine atom at the ortho position may lead to a larger dihedral angle between the 2-iodobenzoyl ring and the central thiourea plane.

The bond lengths and angles within the molecule are expected to conform to established values for similar structures. The C=O bond length is typically around 1.22-1.24 Å, while the C=S bond is significantly longer, around 1.65-1.68 Å. The C-N bonds within the central CO-NH-CS-NH linkage exhibit partial double-bond character due to resonance, resulting in bond lengths that are shorter than a typical C-N single bond.

Table: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value | Comment |

|---|---|---|

| C=O | ~1.23 Å | Typical double bond length. |

| C=S | ~1.67 Å | Typical double bond length. |

| C(O)-N | ~1.38 Å | Shorter than a single bond due to resonance. |

| C(S)-N | ~1.35 Å | Shorter than a single bond due to resonance. |

| C-I | ~2.10 Å | Standard C(sp²)-I bond length. |

| O=C-N | ~122° | Reflects sp² hybridization. |

| N-C=S | ~125° | Reflects sp² hybridization. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a newly synthesized compound. It determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. For a pure sample, the experimental values are expected to be within ±0.4% of the calculated values.

For this compound, with the molecular formula C₁₄H₁₁IN₂OS:

Molecular Weight: 398.22 g/mol

Atomic Weights: C=12.01, H=1.01, I=126.90, N=14.01, O=16.00, S=32.07

Table: Calculated Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 42.24% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 2.79% |

| Iodine | I | 126.90 | 1 | 126.90 | 31.86% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 7.04% |

| Oxygen | O | 16.00 | 1 | 16.00 | 4.02% |

| Sulfur | S | 32.07 | 1 | 32.07 | 8.05% |

| Total | | | | 398.24 | 100.00% |

Experimental verification of these percentages would provide strong evidence for the successful synthesis and purity of the title compound.

Computational and Theoretical Investigations of 2 Iodo N Phenylcarbamothioyl Benzamide Chemistry

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and equilibrium geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can predict various molecular properties with a favorable balance of accuracy and computational cost.

For 2-iodo-N-(phenylcarbamothioyl)benzamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be performed to find the molecule's lowest energy conformation. rsc.org This process of geometry optimization yields crucial information about bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a stable point on the potential energy surface. These structural parameters are fundamental for understanding the molecule's three-dimensional shape and steric interactions. For instance, DFT can elucidate the relative orientations of the iodobenzoyl and phenylthiourea (B91264) moieties, which are critical for its chemical behavior. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C=S | ~1.68 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | N-C=O | ~122° |

| Bond Angle | N-C=S | ~125° |

| Dihedral Angle | O=C-N-C | Variable (depends on conformation) |

Note: These are typical values and the actual computed values may vary based on the level of theory and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis and UV-Vis Spectral Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited states of molecules. rsc.org This method is particularly valuable for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). rsc.org

In the context of this compound, TD-DFT analysis can reveal the nature of its electronic transitions. rsc.org It can distinguish between different types of transitions, such as π→π* and n→π*, which are characteristic of the aromatic rings and the carbonyl/thiocarbonyl groups, respectively. The calculations provide insights into which molecular orbitals are involved in these excitations, thereby explaining the origins of the observed absorption bands in an experimental UV-Vis spectrum. rsc.org

Table 2: Sample TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.15 | HOMO → LUMO |

| S0 → S2 | 4.20 | 295 | 0.28 | HOMO-1 → LUMO |

| S0 → S3 | 4.55 | 272 | 0.09 | HOMO → LUMO+1 |

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation.

Frontier Molecular Orbital (FMO) Analysis: Characterization of HOMO and LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis can pinpoint the most probable sites for nucleophilic and electrophilic attack. The spatial distribution of the HOMO would indicate regions with higher electron density, likely to interact with electrophiles. Conversely, the LUMO's distribution highlights electron-deficient areas susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.1 |

Note: These values are illustrative and depend on the computational method.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is colored based on the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential.

An MEP map of this compound would likely show negative potential around the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups due to their high electronegativity. researchgate.net The hydrogen atoms of the N-H groups would exhibit positive potential. The aromatic rings would show a more complex potential landscape. This visual representation is invaluable for predicting how the molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions. rsc.orgnih.gov

Fukui Functions for Elucidating Chemical Reactivity and Site Selectivity

Fukui functions provide a more quantitative measure of a molecule's local reactivity than MEP maps. rsc.org They are derived from the change in electron density at a particular point in the molecule as the total number of electrons changes. There are three main types of Fukui functions:

f+(r) for nucleophilic attack (predicts where an electron will be added).

f-(r) for electrophilic attack (predicts where an electron will be removed).

f0(r) for radical attack.

By calculating these functions for each atom in this compound, one can quantitatively rank the reactivity of different sites. For example, the atom with the highest f+ value is the most likely site for a nucleophile to attack. This analysis provides a more refined prediction of chemical reactivity and site selectivity compared to qualitative methods. rsc.org

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and have applications in technologies like telecommunications and optical data storage. researchgate.net Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation.

Calculations of the NLO properties of this compound would involve determining its dipole moment and hyperpolarizabilities. nih.govnih.gov A large first hyperpolarizability value, often compared to a standard like urea (B33335), suggests that the molecule may have significant NLO activity. bohrium.com These calculations can guide the design of new materials with enhanced NLO properties.

Table 4: Illustrative Calculated Non-Linear Optical Properties

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~5.0 D |

| Mean Polarizability (α) | ~250 |

| First Hyperpolarizability (β) | >1000 |

Note: These are representative values. The actual values are highly dependent on the computational method and basis set.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of electron delocalization and hyperconjugation. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). researchgate.net

For this compound, NBO analysis can reveal important intramolecular interactions, such as the delocalization of lone pairs from oxygen, sulfur, and nitrogen atoms into antibonding orbitals of adjacent groups. It can also identify and quantify the strength of intramolecular hydrogen bonds, for example, between an N-H group and the carbonyl oxygen. This analysis provides deep insights into the factors that stabilize the molecule's conformation and influence its electronic properties.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-N-(phenylcarbamothioyl)benzamide |

| 2-iodo-N-phenyl-benzamide |

Vibrational Frequency Calculations and Correlational Studies with Experimental FT-IR Data

Information regarding the theoretical vibrational frequencies and their correlation with experimental Fourier-transform infrared (FT-IR) spectroscopy data for this compound is not available in the reviewed literature.

Thermochemical Calculations and Energetic Stability Studies

Detailed thermochemical calculations, including parameters such as enthalpy, entropy, and Gibbs free energy, as well as studies on the energetic stability of this compound, have not been reported in the available scientific literature.

Non-Covalent Interaction (NCI) Analysis, Including Reduced Density Gradient (RDG) and Localized Orbital Locator (LOL) Functions

There are no published studies on the non-covalent interactions within the molecular structure of this compound using techniques such as Reduced Density Gradient (RDG) or Localized Orbital Locator (LOL) analysis.

Chemical Reactivity and Derivatization Strategies for 2 Iodo N Phenylcarbamothioyl Benzamide

Substitution Reactions at the Iodinated Phenyl Moiety

The carbon-iodine bond at the C-2 position of the benzamide (B126) ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond facilitates a variety of carbon-carbon and carbon-heteroatom bond formations, enabling the introduction of diverse substituents.

Prominent among these transformations are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These well-established methods offer reliable pathways to a vast array of derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, typically an aryl or vinyl boronic acid or its ester. mdpi.comnih.govorganic-chemistry.org For a substrate like 2-iodo-N-(phenylcarbamothioyl)benzamide, this reaction allows for the synthesis of biaryl structures. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base. nih.govrsc.org The choice of ligand, such as bulky and electron-rich phosphines, is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. organic-chemistry.org

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of 2-Iodobenzamides

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 80 | High |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | THF | 50-70 | Moderate to High |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 90 | High |

Note: This data is representative of reactions with similar 2-iodobenzamide (B1293540) substrates and serves as a predictive guide.

Heck Reaction: The Heck reaction facilitates the substitution of the iodine atom with an alkene, leading to the formation of a new carbon-carbon double bond. beilstein-journals.orgwikipedia.orgnih.gov This reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent can influence the regioselectivity and stereoselectivity of the product. For this compound, coupling with alkenes like styrene (B11656) or acrylates would yield stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively.

Interactive Data Table: Typical Conditions for Heck Reaction of Aryl Iodides

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or MeCN | 80-120 |

| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 100-140 |

| Cyclohexene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 |

Note: This data is generalized for aryl iodides and provides a framework for potential reactions with the target compound. organic-chemistry.orglibretexts.org

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylated derivative. libretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov This method allows for the introduction of various substituted alkynyl groups onto the benzamide core.

Interactive Data Table: Sonogashira Coupling Conditions for Aryl Iodides

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or DMF | RT - 60 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 50-70 |

| 1-Heptyne | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80-100 |

Note: Conditions are based on general procedures for Sonogashira reactions with aryl iodides. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing N-aryl or N-heteroaryl derivatives. The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgnih.gov Applying this to this compound would allow for the introduction of various amino substituents at the 2-position. researchgate.net

Interactive Data Table: Buchwald-Hartwig Amination Conditions for Aryl Iodides

| Amine | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 |

| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 |

| Benzylamine | Pd(OAc)₂ / cataCXium A | Cs₂CO₃ | t-BuOH | 90-110 |

Note: This table provides a general guide based on established Buchwald-Hartwig protocols. wikipedia.orglibretexts.org

Modifications of the Phenylcarbamothioyl Group

The N-(phenylcarbamothioyl) moiety, also known as a benzoylthiourea (B1224501) group, is rich in reactive sites, including the nitrogen and sulfur atoms, making it a versatile handle for further derivatization.

One of the most significant reactions of N-acylthioureas is their propensity to undergo cyclization reactions to form a variety of five- and six-membered heterocyclic systems. mdpi.com These transformations often occur under acidic or basic conditions or in the presence of specific reagents and can lead to the formation of thiazoles, oxadiazoles, pyrimidines, and other heterocyclic structures. The specific product formed is dependent on the reaction conditions and the nature of any additional reagents used.

Furthermore, the thiourea (B124793) group can act as a ligand, coordinating with various metal ions through its sulfur and/or nitrogen and oxygen atoms. researchgate.netnih.govrsc.org The coordination mode can be monodentate, typically through the sulfur atom, or bidentate, involving the sulfur and the benzamide oxygen. rsc.orgmdpi.com This property allows for the synthesis of a wide range of metal complexes with potentially interesting structural and physical properties.

Interactive Data Table: Derivatization Reactions of the N-Acylthiourea Moiety

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Heterocyclization | α-Haloketone, Base | Substituted Thiazoles |

| Oxidative Cyclization | I₂, Ethanol | Oxadiazole derivatives |

| Coordination | Pd(II), Pt(II), Cu(II), Ni(II) salts | Metal-Thiourea Complexes |

| Desulfurization | HgO, Et₃N | N-Acylguanidines |

Note: This table summarizes common transformations of the N-acylthiourea functional group.

Transformations of the Benzamide Carbonyl Moiety

The carbonyl group of the benzamide functionality is another site for chemical modification, although it is generally less reactive than the aryl iodide. Standard transformations of amides can be applied to this compound, provided the reagents are compatible with the other functional groups present.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. prezi.comlibretexts.orgaskfilo.comnoblesciencepress.org Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid, which would yield 2-iodobenzoic acid and phenylthiourea (B91264). libretexts.orgaskfilo.com Basic hydrolysis, using a base such as sodium hydroxide, would initially produce the sodium salt of 2-iodobenzoic acid. libretexts.org These reactions effectively cleave the molecule.

Reduction: The benzamide carbonyl group can be reduced to either an alcohol or an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to the corresponding amines. chemistrysteps.comlibretexts.org This would transform the benzamide moiety into a (2-iodobenzyl)amine derivative. The reduction of amides to alcohols is less common but can be achieved using reagents like samarium(II) iodide in the presence of an amine and water under mild conditions. nih.gov This would yield (2-iodophenyl)methanol. Careful selection of the reducing agent is necessary to avoid unwanted reactions at the other functional sites.

Interactive Data Table: Potential Transformations of the Benzamide Group

| Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Acidic Hydrolysis | HCl (aq), Heat | Carboxylic Acid |

| Basic Hydrolysis | NaOH (aq), Heat | Carboxylate Salt |

| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | Amine |

| Reduction to Alcohol | SmI₂ / Amine / H₂O | Alcohol |

Exploration of Structure-Property Relationships in Derivatized Analogues (excluding biological context)

The derivatization of this compound at its various reactive sites allows for the systematic investigation of structure-property relationships. By modifying the substituents, it is possible to tune non-biological properties such as thermal stability, coordination behavior, and photophysical characteristics.

Thermal Stability: The thermal behavior of benzoylthiourea derivatives has been studied using techniques like thermogravimetry (TG) and differential thermal analysis (DTA). asianpubs.orgresearchgate.netksu.edu.tr The decomposition of these compounds often occurs in one or more stages. The introduction of different substituents on the phenyl rings or modification of the thiourea moiety can significantly alter the thermal stability of the resulting analogues. For instance, the formation of polymeric structures through derivatization can lead to materials with enhanced thermal stability. researchgate.net

Coordination Chemistry and Metal Complexation: As mentioned previously, the N-acylthiourea moiety is an excellent ligand for a variety of metal ions. researchgate.netnih.govrsc.org The coordination can occur in different modes, leading to complexes with diverse geometries, such as square-planar or octahedral. waikato.ac.nzrdd.edu.iq The electronic properties of the substituents on the benzoyl and phenyl rings can influence the electron density on the donor atoms (S, O, N), thereby affecting the strength and nature of the metal-ligand bonds. This, in turn, can impact the physical properties of the resulting metal complexes, such as their color, solubility, and electrochemical behavior.

Photophysical Properties: The introduction of chromophoric and auxochromic groups through derivatization can impart or modify the photophysical properties of the parent molecule. researchgate.netnih.gov Benzoylthiourea derivatives can exhibit UV-Vis absorption and fluorescence. researchgate.net The wavelengths of maximum absorption and emission, as well as the quantum yield of fluorescence, can be tuned by introducing different substituents. For example, extending the π-conjugation of the system through Suzuki or Sonogashira coupling reactions at the 2-iodo position is expected to cause a bathochromic (red) shift in the absorption and emission spectra. The study of these properties is relevant for the development of new materials with specific optical characteristics. nih.gov

Interactive Data Table: Structure-Property Correlation in Benzoylthiourea Analogues

| Structural Modification | Investigated Property | General Observation |

|---|---|---|

| Introduction of bulky substituents | Thermal Stability | May increase or decrease decomposition temperature depending on packing and bonding. |

| Variation of aryl substituents | Coordination Chemistry | Alters the electronic properties of the ligand, influencing metal-ligand bond strength and complex stability. rsc.org |

| Extension of π-conjugation | Photophysical Properties | Leads to red-shifts in absorption and emission spectra. |

| Formation of metal complexes | Color and Solubility | Often results in intensely colored and less soluble compounds compared to the free ligand. |

Note: This table provides a qualitative overview of expected structure-property trends based on general principles and studies of related compounds.

Exploration of Non Medicinal Applications and Materials Science Aspects of 2 Iodo N Phenylcarbamothioyl Benzamide Derivatives

Potential as Ligands in Coordination Chemistry for Metal Complex Formation and Coordination Modes

The N-(phenylcarbamothioyl)benzamide framework, also known as the N-benzoyl-N'-phenylthiourea backbone, is recognized for its versatile chelating abilities. tjnpr.org This class of compounds contains multiple donor atoms, primarily the carbonyl oxygen (O) and the thiocarbonyl sulfur (S), which can coordinate with a wide range of metal ions. tjnpr.orgnih.gov The 2-iodo derivative is expected to share and potentially enhance these properties.

Research on analogous N-aroylthiourea compounds has consistently shown that they typically act as bidentate ligands, coordinating to metal centers through the oxygen and sulfur atoms. nih.gov This coordination mode results in the formation of a stable six-membered chelate ring, a favored conformation. scispace.com An intramolecular hydrogen bond between the N-H of the thiourea (B124793) and the carbonyl oxygen is a common feature in the free ligand, which is cleaved upon deprotonation and coordination to a metal ion. scispace.com

While direct studies on the coordination complexes of 2-iodo-N-(phenylcarbamothioyl)benzamide are not extensively documented, the behavior of its structural analogues allows for the prediction of its primary coordination modes. For instance, various thiourea benzamide (B126) derivatives have been successfully used to form stable octahedral complexes with Cu(II) ions, where the ligands act as bidentate donors. nih.gov In organometallic chemistry, benzoylthiourea (B1224501) ligands have been shown to coordinate with ruthenium, forming complexes where the ligand can be either monodentate (coordinating only through the sulfur atom) or bidentate. tjnpr.org The bidentate coordination, involving a deprotonated nitrogen atom and the sulfur atom, leads to more stable complexes. tjnpr.org

The presence of the ortho-iodo group on the benzoyl ring could introduce secondary interactions within the coordination sphere, potentially influencing the geometry and electronic properties of the resulting metal complex through steric or weak electronic effects.

Table 1: Predicted Coordination Behavior of this compound Based on Analogous Systems

| Ligand Class | Metal Ion Examples | Typical Coordination Mode | Key Donor Atoms | Resulting Structure |

|---|---|---|---|---|

| N-Aroylthioureas | Cu(II), Pt(IV) nih.gov | Bidentate | O, S | Six-membered chelate ring nih.govscispace.com |

| Benzoylthioureas | Ru(II) tjnpr.org | Monodentate or Bidentate | S or S, N | Four-membered ring (S,N mode) tjnpr.org |

Role as Building Blocks in the Development of Functional Materials

The this compound molecule is a highly promising building block, or "synthon," for the construction of more complex functional materials. Its utility stems from the distinct functionalities within its structure that can be selectively addressed for molecular elaboration.

The carbon-iodine (C-I) bond on the phenyl ring is a particularly valuable feature. The iodine atom serves as a versatile leaving group, making the molecule amenable to a variety of well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the covalent linkage of the this compound unit to other organic moieties, polymers, or surfaces, enabling the design of materials with tailored electronic, optical, or sensory properties.

Studies on related N-(phenylcarbamothioyl)benzamide derivatives have highlighted their potential as foundational units for new compounds. For instance, modifications at the para-position of the benzamide ring with electron-withdrawing or electron-donating groups have been shown to systematically tune the electronic properties of the molecule. nih.gov This principle can be extended to the 2-iodo derivative, where the iodo-group serves as a handle for introducing a vast array of functional substituents.

Contribution to the Understanding of Molecular Self-Assembly for Advanced Materials Design

The design of advanced materials increasingly relies on controlling how molecules interact and organize themselves into ordered supramolecular structures. The this compound molecule is an excellent candidate for studying and exploiting molecular self-assembly due to its capacity for forming multiple, directional non-covalent interactions.

Detailed crystallographic studies on the closely related analogue, 2-iodo-N-phenylbenzamide, provide significant insight into the key interactions that would govern the self-assembly of the target molecule. These interactions work in concert to build well-defined architectures in the solid state.

The primary interactions include:

N-H···O Hydrogen Bonds: The amide and thiourea N-H groups can act as hydrogen bond donors to the carbonyl oxygen atom (and potentially the thiocarbonyl sulfur atom). In the analogue 2-iodo-N-phenylbenzamide, N-H···O hydrogen bonds are responsible for forming one-dimensional chains of molecules.

C-I···π Halogen Bonds: The iodine atom is a potent halogen bond donor. It can form a directional interaction with the electron-rich π-system of an adjacent phenyl ring. This C-I···π interaction is a significant force in the crystal packing of 2-iodo-N-phenylbenzamide, linking molecular chains into two-dimensional sheets.

The combination of these specific and directional interactions provides a powerful toolkit for crystal engineering. By modifying the substituents on the phenyl rings, it is possible to fine-tune the balance of these forces, thereby controlling the final supramolecular architecture. The predictable self-assembly governed by these interactions makes this compound and its derivatives valuable for designing new crystalline materials, such as organic semiconductors or nonlinear optical materials, where precise molecular arrangement is paramount.

Table 2: Key Intermolecular Interactions in the Self-Assembly of 2-iodo-N-phenylbenzamide (Analogue to the Target Compound)

| Interaction Type | Donor/Acceptor Groups | Geometric Details (Distance/Angle) | Resulting Supramolecular Motif | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N1-H1···O1 | H···O = 2.06 Å, N-H···O = 161° | C(4) molecular chains | |

| Halogen Bond | C3-I1···Cg(ring) | I···Cg = 3.692 Å, C-I···Cg = 163.5° | Inversion-related sheets |

Future Research Directions and Unexplored Avenues in 2 Iodo N Phenylcarbamothioyl Benzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-(phenylcarbamothioyl)benzamide derivatives typically involves the reaction of a substituted benzoyl isothiocyanate with an appropriate amine or the acylation of phenylthiourea (B91264) with a benzoyl chloride. nih.govresearchgate.net Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2-iodo-N-(phenylcarbamothioyl)benzamide and its analogues.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): Conventional heating methods can be time-consuming and energy-intensive. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and higher product purity. nih.govnih.gov The application of MAOS to the synthesis of this compound could offer a more sustainable and efficient alternative to traditional methods. rsc.orgresearchgate.net For instance, the condensation of 2-iodobenzoyl isothiocyanate with aniline (B41778) or the direct reaction of 2-iodobenzoyl chloride with phenylthiourea under microwave irradiation could be investigated. researchgate.net

Solvent-Free and Green Solvent Approaches: The development of solvent-free reaction conditions or the use of environmentally benign solvents is a cornerstone of green chemistry. Future studies could explore solid-state reactions or the use of greener solvents like water, ethanol, or ionic liquids for the synthesis of the title compound.

One-Pot, Multi-Component Reactions: To improve atom economy and reduce waste, one-pot syntheses are highly desirable. A potential one-pot approach could involve the reaction of 2-iodobenzoic acid, a coupling agent, ammonium (B1175870) thiocyanate (B1210189), and aniline, thereby avoiding the isolation of intermediate acyl chlorides or isothiocyanates.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Key Parameters to Investigate |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. nih.gov | Power level, temperature, reaction time, solvent choice. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up. rsc.org | Grinding techniques, use of solid supports (e.g., alumina). |

| Green Solvents | Lower toxicity and environmental footprint. | Solvent miscibility, reaction temperature, catalyst compatibility. |

| One-Pot Reactions | Increased efficiency, reduced waste. nih.gov | Choice of coupling agents, reaction sequence, stoichiometry. |

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting and tuning its properties. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide unprecedented detail about its molecular and supramolecular architecture.

Future research should employ:

Single-Crystal X-ray Diffraction: This technique is paramount for unambiguously determining the solid-state structure, including bond lengths, bond angles, and conformational preferences. Of particular interest would be the investigation of intramolecular and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O/C=S groups, and the C-I···S or C-I···π halogen bonds. mdpi.comresearchgate.net The study of halogen bonding, in particular, has gained significant traction due to its importance in crystal engineering and materials science. acs.orgmdpi.com

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) can confirm structural assignments and provide insights into the solution-state conformation. Solid-state NMR could be used to study the structure and dynamics in the solid phase, providing complementary information to X-ray diffraction.

Computational Vibrational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict and interpret the vibrational spectra (IR and Raman) of the molecule. acadpubl.eu This combined experimental and theoretical approach allows for a more accurate assignment of vibrational modes and can help to identify specific interactions, such as the strength of hydrogen and halogen bonds.

| Technique | Information Gained | Potential Research Focus |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond parameters, intermolecular interactions. nih.gov | Characterization of halogen bonding (C-I···X), hydrogen bonding networks, and crystal packing. mdpi.com |

| 2D NMR Spectroscopy | Solution-state conformation, through-bond and through-space correlations. | Determination of rotational barriers and preferred conformers in different solvents. |

| Solid-State NMR | Structure and dynamics in the solid state. | Comparison of solid-state and solution-state conformations, study of polymorphism. |

| DFT-Assisted Vibrational Spectroscopy | Accurate assignment of vibrational modes, prediction of spectral shifts due to intermolecular interactions. acadpubl.eu | Correlation of N-H, C=O, and C=S stretching frequencies with hydrogen bond strengths. |

Integration of Predictive Computational Models for Rational Design of New Analogues

Computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, thus enabling a more rational approach to the design of new materials. sci-hub.se For this compound, computational models can guide the development of analogues with tailored properties.

Future avenues of research include:

Density Functional Theory (DFT) Studies: DFT can be used to calculate a wide range of molecular properties, including optimized geometry, electronic structure (HOMO-LUMO energy gap), molecular electrostatic potential (MEP), and reactivity descriptors. bohrium.comscispace.com These calculations can provide insights into the molecule's stability, reactivity, and potential interaction sites. tandfonline.com

Quantitative Structure-Property Relationship (QSPR) Models: By synthesizing a library of derivatives and measuring a specific property (e.g., thermal stability, absorption wavelength), QSPR models can be developed to correlate structural features with the observed property. This allows for the in silico screening of virtual compounds to identify promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its aggregates in different environments. This can be particularly useful for understanding self-assembly processes and the stability of potential materials. nih.gov

| Computational Method | Predicted Properties | Application in Rational Design |

| Density Functional Theory (DFT) | Geometry, electronic structure, MEP, vibrational frequencies. acadpubl.eusci-hub.se | Predicting reactivity, identifying sites for functionalization, understanding intermolecular forces. |

| QSPR | Correlation of structural features with physical or chemical properties. | Guiding the selection of substituents to achieve desired properties. |

| Molecular Dynamics (MD) | Dynamic behavior, self-assembly, conformational changes. nih.gov | Simulating the formation of supramolecular structures and predicting material stability. |

Design and Synthesis of Novel Derivatives for Tailored Chemical or Physical Properties (non-biological)

The this compound scaffold offers multiple sites for modification, allowing for the fine-tuning of its chemical and physical properties. The synthesis of novel derivatives is a key step towards developing new functional materials. nih.govnih.gov

Strategic modifications could include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups on either the benzamide (B126) or the aniline phenyl ring can modulate the electronic properties, solubility, and intermolecular interactions of the molecule. For example, fluorination can enhance thermal stability and influence crystal packing.

Modification of the Thiourea (B124793) Moiety: Alkylation or arylation of the second nitrogen atom of the thiourea group can alter its coordination properties and steric profile. Replacing the sulfur atom with oxygen or selenium would lead to urea (B33335) or selenourea (B1239437) analogues, respectively, allowing for a systematic study of the effect of the chalcogen atom on the molecule's properties.

Introduction of Polymerizable Groups: Incorporating groups such as vinyl or acetylene (B1199291) functions would allow the molecule to be used as a monomer for the synthesis of novel polymers with potentially interesting optical or electronic properties.

| Position of Modification | Type of Substituent | Potential Effect on Properties |

| 2-Iodobenzamide (B1293540) Ring | Electron-withdrawing (e.g., -NO₂, -CF₃) or -donating (e.g., -OCH₃, -CH₃) groups. | Tuning of halogen bond donor strength, modification of electronic properties. |

| N-Phenyl Ring | Various substituents at ortho, meta, or para positions. | Alteration of steric hindrance, solubility, and crystal packing. |

| Thiourea Group | N'-alkylation/arylation, replacement of sulfur (S) with oxygen (O) or selenium (Se). | Modification of metal-coordinating ability, hydrogen bonding patterns, and reactivity. |

Exploration of New Applications in Materials Science, Chemical Sensing, or Catalysis (non-biological)

The unique structural features of this compound make it a promising candidate for various non-biological applications.

Future research could focus on:

Materials Science: The presence of both hydrogen bond donors/acceptors and a halogen bond donor makes the molecule an excellent building block for supramolecular assembly. acs.org Research could explore its ability to form gels, liquid crystals, or porous crystalline materials (co-crystals or metal-organic frameworks). The iodine atom could also impart useful properties such as high refractive index or X-ray absorption.

Chemical Sensing: The thiourea moiety is known to be an effective binding site for heavy metal ions. Derivatives of this compound could be developed as colorimetric or fluorescent chemosensors for the detection of environmentally relevant cations (e.g., Hg²⁺, Pb²⁺, Cd²⁺) or anions.

Catalysis: Iodine-containing organic molecules have been shown to act as catalysts in a variety of organic transformations, often through halogen bonding activation. rsc.orgacs.org The title compound or its derivatives could be explored as organocatalysts, for example, in oxidation reactions or Michael additions. nih.govacs.org The combination of the iodine atom and the thiourea group might lead to cooperative catalytic effects. researchgate.net

Q & A

Q. What are the standard synthesis and characterization protocols for 2-iodo-N-(phenylcarbamothioyl)benzamide?

Methodological Answer: The compound is typically synthesized via a two-step reaction:

Formation of benzoyl isothiocyanate : React benzoyl chloride with potassium thiocyanate in acetone under reflux conditions (60–70°C).

Condensation : Treat the intermediate with 2-iodoaniline in a polar aprotic solvent (e.g., DMF) at room temperature.

Characterization involves:

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Structure solution : Employ direct methods (e.g., SHELXT) or charge-flipping algorithms (SUPERFLIP) .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks (e.g., C–H···O/S interactions) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry and predict electronic properties?

Methodological Answer:

- Computational setup : Use B3LYP hybrid functional with 6-311G(d,p) basis set for geometry optimization. Compare bond lengths/angles with SC-XRD data to validate accuracy .

- Electronic properties : Calculate HOMO-LUMO gaps (ΔE ~3–5 eV for thiourea derivatives) and molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .

- Nonlinear optics (NLO) : Compute first hyperpolarizability (β) to assess potential for optoelectronic applications .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths or reaction yields)?

Methodological Answer:

- Error analysis : Check for systematic errors in crystallography (e.g., thermal motion, twinning) or DFT (basis set limitations).

- Substituent effects : For synthesis yields, evaluate electron-withdrawing/donating groups (e.g., –I vs. –NO₂) impacting intermediate stability. For example, –NO₂ reduces yields due to destabilizing δ+ charge on the benzamide ring .

- Solvent correction : Include solvent effects (PCM model) in DFT to improve agreement with experimental geometries .

Q. How are quantitative structure-activity relationship (QSAR) models developed for anti-tuberculosis activity?

Methodological Answer:

- Dataset : Use 20 derivatives with varying substituents (e.g., –Cl, –CF₃).

- Descriptors : Lipophilicity (π), Hammett σ (electronic), Taft Es (steric).

- Model validation : Employ multiple linear regression (MLR) with statistical metrics (r > 0.68, F-test p < 0.05). Example QSAR equation:

Activity = -2.239π² + 6.049π – 2.917σ + 3.267Es – 78.090 .

Q. How does molecular docking predict inhibition of Mycobacterium tuberculosis’s inhA enzyme?

Methodological Answer:

- Target preparation : Retrieve inhA structure (PDB: 2NV6). Remove water, add hydrogens.

- Ligand preparation : Optimize this compound geometry with MMFF94 force field.

- Docking : Use AutoDock Vina with Lamarckian GA. Analyze binding affinity (ΔG ≤ -7 kcal/mol suggests strong inhibition) and interactions (e.g., H-bonds with Gly96, van der Waals with NAD+ cofactor) .

Q. How do polymorphic forms of this compound affect physicochemical stability?

Methodological Answer:

- Screening : Use solvent-mediated crystallization (e.g., ethanol vs. DMSO) to isolate polymorphs.

- Characterization : DSC for melting points (ΔHfusion differences), PXRD for lattice symmetry.

- Stability testing : Store forms at 40°C/75% RH; monitor phase transitions via Raman spectroscopy. Orthorhombic forms (e.g., Form II) are metastable and prone to conversion .

Q. What green chemistry principles improve synthesis scalability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.